![molecular formula C13H17Br B13208318 [1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
[1-(Bromomethyl)cyclohexyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Bromomethyl)cyclohexyl]benzene: is an organic compound with the molecular formula C13H17Br It consists of a benzene ring attached to a cyclohexyl group, which is further substituted with a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclohexyl]benzene typically involves the bromination of cyclohexylmethylbenzene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [1-(Bromomethyl)cyclohexyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Depending on the nucleophile, products can include [1-(Hydroxymethyl)cyclohexyl]benzene, [1-(Cyanomethyl)cyclohexyl]benzene, etc.
Oxidation: [1-(Carboxymethyl)cyclohexyl]benzene.
Reduction: [1-(Methyl)cyclohexyl]benzene.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: [1-(Bromomethyl)cyclohexyl]benzene is used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Chemical Reactions: It serves as a reagent in various organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the synthesis of biologically active molecules and drug candidates.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Agrochemicals: The compound may be used in the synthesis of agrochemical products like pesticides and herbicides.
Wirkmechanismus
The mechanism of action of [1-(Bromomethyl)cyclohexyl]benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Benzyl Bromide: Similar in structure but lacks the cyclohexyl group.
Cyclohexylmethyl Chloride: Similar but with a chlorine atom instead of bromine.
[1-(Chloromethyl)cyclohexyl]benzene: Similar but with a chlorine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom makes [1-(Bromomethyl)cyclohexyl]benzene more reactive in nucleophilic substitution reactions compared to its chlorine analogs.
Applications: The unique combination of the benzene ring and cyclohexyl group provides distinct properties that can be exploited in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C13H17Br |
|---|---|
Molekulargewicht |
253.18 g/mol |
IUPAC-Name |
[1-(bromomethyl)cyclohexyl]benzene |
InChI |
InChI=1S/C13H17Br/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI-Schlüssel |
PWGBTXDJELCVPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CBr)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


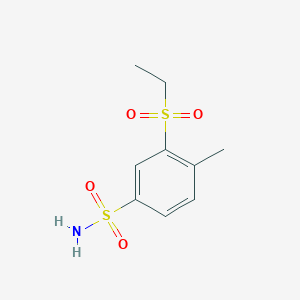
![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)
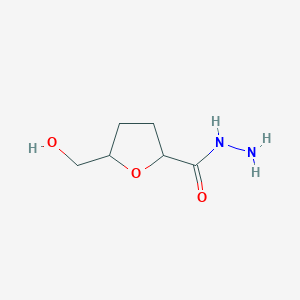

![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)
![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
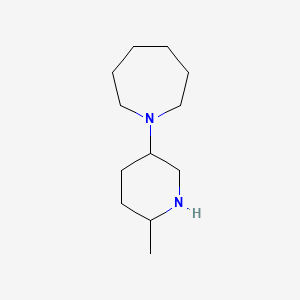


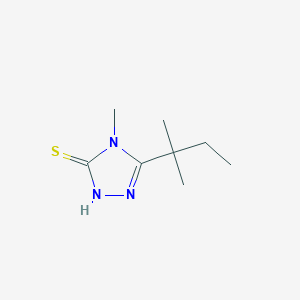
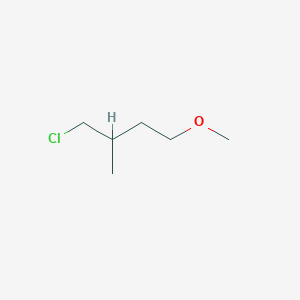
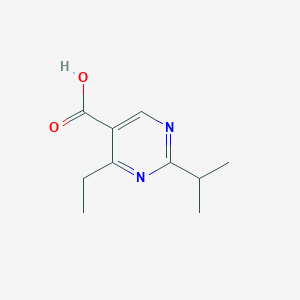
![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13208326.png)
